![molecular formula C17H17Br2NO3 B270830 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in cell survival and proliferation, and its dysregulation is often observed in various types of cancers. By inhibiting this pathway, the compound induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide have been studied extensively. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. Additionally, it has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its potent anti-tumor activity, selectivity towards cancer cells, and minimal toxicity to normal cells. However, its limitations include the need for further research to optimize its pharmacokinetic properties and identify potential drug interactions.
Zukünftige Richtungen
There are several future directions for the research on 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. These include:
1. Optimization of its pharmacokinetic properties to improve its efficacy in vivo.
2. Identification of potential drug interactions to ensure its safety when used in combination with other drugs.
3. Exploration of its potential applications in other types of cancers.
4. Development of novel drug delivery systems to enhance its bioavailability and target specific cancer cells.
5. Investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a promising compound with potent anti-tumor activity and minimal toxicity to normal cells. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, and it has shown promising results in inhibiting the growth of various types of cancers. Further research is needed to optimize its pharmacokinetic properties, identify potential drug interactions, and explore its potential applications in other diseases.
Synthesemethoden
The synthesis of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 4-bromo-2,5-dimethylphenylhydrazine with 2,5-dimethylfuran-3,4-dicarboxylic anhydride in the presence of triethylamine and acetonitrile. The resulting product is then subjected to bromination using N-bromosuccinimide and purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential medicinal applications of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide have been explored in various scientific studies. It has been found to exhibit potent anti-tumor activity in breast cancer cells by inducing apoptosis. Additionally, it has shown promising results in inhibiting the growth of pancreatic cancer cells and reducing the viability of leukemia cells.
Eigenschaften
Produktname |
6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C17H17Br2NO3 |
Molekulargewicht |
443.1 g/mol |
IUPAC-Name |
2-bromo-N-(4-bromo-2,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H17Br2NO3/c1-6-4-11(7(2)3-10(6)18)20-16(21)12-8-5-9-13(12)17(22)23-15(9)14(8)19/h3-4,8-9,12-15H,5H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
FWRIMMHLVVHWPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




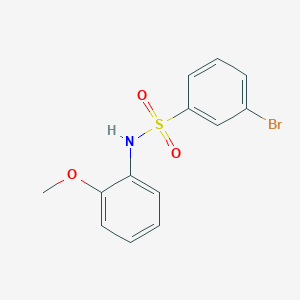

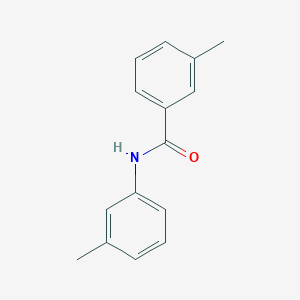
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
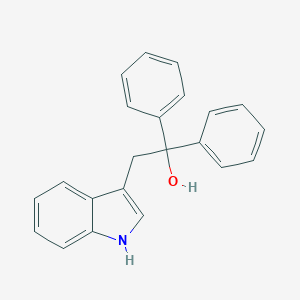
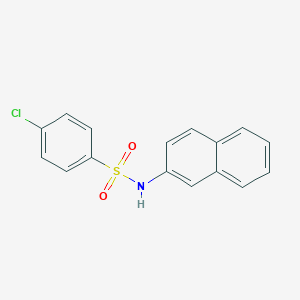
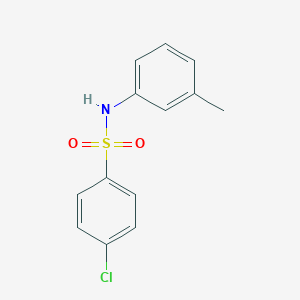

![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)
![Ethyl 2-[({[4-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-3-yl]carbonyl}carbamothioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B270784.png)